molecular formula C7H16N2 B147313 1-Methyl-4-(methylamino)piperidine CAS No. 73579-08-5

1-Methyl-4-(methylamino)piperidine

Cat. No. B147313
CAS RN: 73579-08-5
M. Wt: 128.22 g/mol
InChI Key: XRYGCVVVDCEPRL-UHFFFAOYSA-N
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Description

The compound "1-Methyl-4-(methylamino)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported to yield compounds with potent anti-acetylcholinesterase (anti-AChE) activity . Similarly, the synthesis of 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives has been extended to include rigid analogues and phenyl group substitutions, resulting in enhanced anti-AChE activity . These syntheses typically involve nucleophilic substitution reactions and the use of protecting groups to achieve the desired selectivity and functionalization.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the introduction of a bulky moiety or a phenyl group at specific positions can dramatically enhance the activity of the compound . The conformation of the piperidine ring, such as the 'sofa' conformation observed in certain biophotonic materials, also plays a role in the properties of the molecule .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The introduction of substituents such as alkyl, phenyl, or heterocyclic groups can be achieved through reactions like nucleophilic attack or amide bond formation . The reactivity of the piperidine nitrogen atom is often exploited in these syntheses, as it can act as a nucleophile or a site for substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine core. For example, the introduction of a methyl group at the nitrogen atom can affect the basicity of the piperidine and, consequently, its interaction with biological targets . The crystal structure of these compounds, including the angles between different rings and the presence of intra- or intermolecular hydrogen bonds, can provide insights into their physical properties and potential bioactivity .

Case Studies

Several piperidine derivatives have been evaluated for their biological activities in various case studies. Compound 21, a 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, has been identified as a potent inhibitor of acetylcholinesterase and has shown significant increases in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting potential as an antidementia agent . Another compound, 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, has been used as a tool compound for in vivo investigation of soluble epoxide hydrolase inhibitors .

Scientific Research Applications

Acetylcholinesterase Inhibition

  • Synthesis and Structure-Activity Relationships : Research demonstrates the synthesis of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives and their potent anti-acetylcholinesterase (anti-AChE) activity. One compound showed significant selectivity and inhibitory effects on AChE in rat brains, highlighting its potential as an antidementia agent (Sugimoto et al., 1992).
  • Novel Piperidine Derivatives : Another study synthesized a series of related compounds, finding that certain structural changes led to increased anti-AChE activity. One compound in this series was identified as a highly potent inhibitor of acetylcholinesterase, with potential for development as an antidementia drug (Sugimoto et al., 1990).

Soluble Epoxide Hydrolase Inhibition

  • Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides : Identified from high-throughput screening, these compounds are inhibitors of soluble epoxide hydrolase. They exhibit promising properties for in vivo investigation in various disease models, with significant effects on a serum biomarker (Thalji et al., 2013).

Gastric Antisecretory Agents

  • 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines : These compounds, particularly fenoctimine, exhibit gastric antisecretory properties without anticholinergic activity, offering potential for peptic ulcer treatment. Fenoctimine has advanced to clinical trials as a gastric antisecretory drug (Scott et al., 1983).

Inotropic Evaluation

  • Synthesis and Inotropic Evaluation : A study synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides and evaluated their inotropic activity. Some derivatives showed favorable activity, increasing stroke volume in isolated rabbit-heart preparations (Liu et al., 2009).

Antitumor Activity

  • Anti-Angiogenic and DNA Cleavage Studies : Novel piperidine derivatives were synthesized and showed significant anti-angiogenic and DNA cleavage activities. These properties suggest potential as anticancer agents, exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Atypical Antipsychotics

  • 7-[3-(1-Piperidinyl)propoxy]chromenones : These compounds exhibit potent inhibition of apomorphine-induced climbing and hyperactivity in mice, suggesting an atypical antipsychotic profile with reduced extrapyramidal side effects (Bolós et al., 1996).

Hydrolysis-Mediated Clearance in Pharmacokinetics

  • Impact on Pharmacokinetics : A study on the compound 1, a novel anaplastic lymphoma kinase inhibitor, reveals the impact of hydrolysis-mediated clearance on its pharmacokinetics, highlighting the significance of understanding metabolic pathways for effective drug design (Teffera et al., 2013).

Nitric Oxide Synthase Inhibition

  • Selective Inhibition by 2-Aminopyridines : The study indicates that certain modifications in N-substitution can result in potent and selective inducible NOS inhibitors, demonstrating the importance of the pyridine ring orientation for selective inhibition (Connolly et al., 2004).

Safety And Hazards

1-Methyl-4-(methylamino)piperidine is flammable and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

N,1-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-3-5-9(2)6-4-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYGCVVVDCEPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994368
Record name N,1-Dimethylpiperidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(methylamino)piperidine

CAS RN

73579-08-5
Record name 1-Methyl-4-(methylamino)piperidine
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Record name 1-Methyl-4-(methylamino)piperidine
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Record name N,1-Dimethylpiperidin-4-amine
Source EPA DSSTox
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Record name 1-methyl-4-(methylamino)piperidine
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Synthesis routes and methods

Procedure details

A mixture of 1-methyl-4-piperidone (20 g, 0.18 mol) in methanol:tetrahydrofuran (100 mL, 1:1) and methyl amine (2 M in tetrahydrofuran, 3 mole excess) was placed in a Parr shaker with 5% Pd/C and hydrogenated for two hours at 60 psi and 70° C. The catalyst was filtered and the filtrate concentrated on the rotary evaporator. The crude material was distilled at 44-45° C. at 0.3 mm Hg to give 20 g (87%) of 1-methyl-4-methylaminopiperidine. Anal. Calc'd for C7H16N2: C, 65.57; H, 12.58; N, 21.85. Found: C, 65.49; H, 12.44; N: 21.49.
Quantity
20 g
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reactant
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100 mL
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3 mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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